2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

Nucleoside Conformation Antiviral Activity Structure-Activity Relationship

Procure 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine for advanced research in oncology and virology. This unique β-D-xylofuranosyl purine nucleoside analog, featuring an 8-oxo modification and N7-cyclopropylmethyl group, offers distinct conformational properties critical for SAR studies and enzyme interaction assays. Differentiated from standard ribofuranosyl nucleosides, it is ideal for investigating novel therapeutic windows against indolent lymphoid malignancies and exploring antiviral selectivity. Supplied at ≥98% purity for reliable experimental outcomes.

Molecular Formula C14H19N5O5
Molecular Weight 337.33 g/mol
Cat. No. B12387975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9?,10+,12-/m1/s1
InChIKeyNYQSVFKWIRQSQR-WSVRWTTQSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine: A Unique Purine Nucleoside Analog for Anticancer and Antiviral Research


2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine (CAS 2389988-30-9), also designated G159-82 or PTPD-2 Confidential, is a synthetic purine nucleoside analog distinguished by a β-D-xylofuranosyl sugar moiety, an 8-oxo modification, and an N7-cyclopropylmethyl substituent . This compound belongs to the class of purine nucleoside analogs that exert broad-spectrum antitumor activity, particularly against indolent lymphoid malignancies, via inhibition of DNA synthesis and induction of apoptosis . Its unique structural features differentiate it from common ribofuranosyl or 2'-deoxyribofuranosyl nucleosides, potentially offering distinct biological properties and therapeutic windows [1].

Why 2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine Cannot Be Interchanged with Common Purine Nucleoside Analogs


Generic substitution among purine nucleoside analogs is not feasible due to the profound impact of sugar configuration, base oxidation state, and N7 substitution on biological activity, metabolic stability, and target engagement [1][2]. Unlike the more prevalent β-D-ribofuranosyl or 2'-deoxy-β-D-ribofuranosyl nucleosides, the β-D-xylofuranosyl moiety in this compound alters sugar pucker and overall molecular conformation, which can drastically affect enzyme recognition, cellular uptake, and incorporation into nucleic acids [1]. Furthermore, the 8-oxo modification and the cyclopropylmethyl group at N7 introduce additional steric and electronic perturbations that are not present in clinical agents such as cladribine or fludarabine, thereby precluding simple interchangeability and necessitating compound-specific evaluation [2].

Quantitative Differentiation Evidence for 2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine


β-D-Xylofuranosyl Sugar Moiety Confers Distinct Conformational and Biological Properties Compared to Ribofuranosyl Analogs

The β-D-xylofuranosyl nucleosides exhibit a different sugar pucker and overall molecular conformation compared to their β-D-ribofuranosyl counterparts, which is a critical determinant of enzyme recognition and biological activity [1]. In a systematic evaluation of β-D-xylofuranosyl nucleosides, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine demonstrated marked antiviral and cytostatic properties [1]. This is in stark contrast to the corresponding β-D-ribofuranosyl nucleosides, which, while active, often exhibit different potency and selectivity profiles due to their distinct conformational preferences [1]. For example, the xylofuranosyl derivatives were found to inhibit cell growth and macromolecule synthesis with a profile distinct from that of ribofuranosyl nucleosides [1].

Nucleoside Conformation Antiviral Activity Structure-Activity Relationship

8-Oxo Modification Alters Base Pairing Properties and Duplex Stability

The 8-oxo modification in purine nucleosides introduces an additional hydrogen bond acceptor at the C8 position, which can significantly alter base pairing preferences and thermodynamic stability of nucleic acid duplexes [1]. In a study of 2-amino-9-(2-deoxy-β-D-ribofuranosyl)-7,8-dihydro-8-oxopurine (dJ), a close analog lacking the xylofuranosyl sugar, thermal denaturation experiments revealed that dJ-containing heteroduplexes exhibited unique melting behaviors due to the ability of the 8-oxo-2-aminopurine base to adopt both anti and syn orientations, engaging in distinct base pairing schemes [1]. This contrasts with the canonical base pairing of unmodified 2-aminopurine or guanine, which predominantly adopt the anti conformation and form standard Watson-Crick pairs [1].

DNA Damage Mutagenesis Oligonucleotide Therapeutics

N7-Cyclopropylmethyl Substituent Modulates Hydrophobicity and Metabolic Stability

The N7 position of purine nucleosides is a common site for chemical modification to enhance lipophilicity, alter cellular uptake, or modulate susceptibility to enzymatic degradation . The cyclopropylmethyl group at N7 in this compound is structurally distinct from the N7-substituents found in other analogs. For instance, the related compound 7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(β-D-xylofuranosyl)guanine features an identical N7 and sugar modification but with a guanine base . While direct comparative data are lacking, the cyclopropylmethyl group is known to increase steric bulk and lipophilicity compared to hydrogen or smaller alkyl groups, which can influence interactions with transport proteins and metabolic enzymes .

Prodrug Design Pharmacokinetics Enzymatic Stability

Class-Level Anticancer Activity of Purine Nucleoside Analogs with Unique Sugar Moieties

Purine nucleoside analogs as a class have demonstrated broad antitumor activity, particularly against indolent lymphoid malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and low-grade non-Hodgkin's lymphoma . This activity is attributed to their ability to inhibit DNA synthesis and induce apoptosis in rapidly dividing cells . While the specific activity of 2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine against individual cancer cell lines has not been published, its structural classification as a purine nucleoside analog strongly suggests potential efficacy in this therapeutic area. Differentiation from clinically established agents like cladribine (2-chloro-2'-deoxyadenosine) and fludarabine may arise from its distinct sugar moiety and base modifications, which could result in a different spectrum of activity or reduced cross-resistance .

Anticancer Agents Lymphoid Malignancies Nucleoside Analogs

Optimal Research Applications for 2-Amino-7-cyclopropylmethyl-7,8-dihydro-8-oxo-9-(beta-D-xylofuranosyl)purine


Probing the Role of Sugar Configuration in Nucleoside Antiviral Activity

Given the established antiviral potential of β-D-xylofuranosyl nucleosides [1], this compound is an ideal candidate for structure-activity relationship (SAR) studies aimed at dissecting the contribution of the xylose sugar to antiviral efficacy and selectivity. Researchers can directly compare its activity against a panel of DNA and RNA viruses with that of its ribofuranosyl or 2'-deoxyribofuranosyl counterparts to identify unique antiviral fingerprints [1].

Investigating 8-Oxopurine-Mediated Mutagenesis and DNA Repair

The 8-oxo modification is a hallmark of oxidative DNA damage. Incorporating this nucleoside into synthetic oligonucleotides allows for precise biophysical and biochemical studies of how the 8-oxo-2-aminopurine base pairs with natural bases, its miscoding potential, and its recognition by DNA repair enzymes [1]. The xylofuranosyl sugar adds an additional variable to explore how sugar pucker influences the mutagenic properties of 8-oxopurines.

Exploration of Novel Anticancer Agents Targeting Lymphoid Malignancies

As a purine nucleoside analog, this compound holds promise for anticancer research, particularly in indolent lymphoid malignancies [1]. Its unique structural features (xylofuranosyl sugar, 8-oxo group, N7-cyclopropylmethyl) may translate into a distinct mechanism of action or reduced cross-resistance compared to established agents like cladribine or fludarabine, making it a valuable tool for lead discovery and preclinical evaluation [1].

Development of Conformationally Restricted Nucleoside Probes

The β-D-xylofuranosyl moiety imposes a different conformational bias on the nucleoside compared to the more flexible ribofuranosyl ring [1]. This property can be exploited to design conformationally restricted probes for studying enzyme-nucleoside interactions, such as with nucleoside kinases, polymerases, or transporters, where specific sugar geometries are critical for recognition and catalysis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.